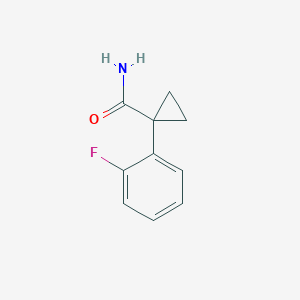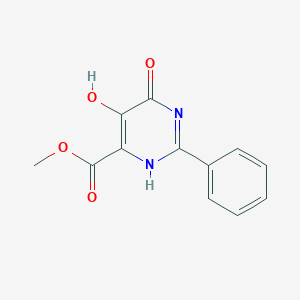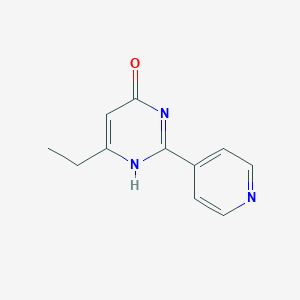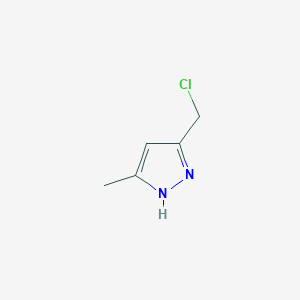![molecular formula C16H20N2O2 B7857647 1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B7857647.png)
1'-Isobutyryl-1-methylspiro[indoline-3,3'-pyrrolidin]-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one is a spirocyclic compound that features a unique structural motif combining an indoline and a pyrrolidine ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the 1,3-dipolar cycloaddition of azomethine ylides generated in situ from the condensation of isatins with sarcosine and a dipolarophile such as trans-1,2-dibenzoylethylene . This method provides high regioselectivity and stereoselectivity under mild reaction conditions.
Industrial Production Methods
While specific industrial production methods for 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indoline or pyrrolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in areas such as cancer treatment or antimicrobial therapy.
Wirkmechanismus
The mechanism of action of 1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as anti-cancer or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other spirocyclic indoline derivatives, such as spiro[indoline-3,3’-pyrrolidine] and spiro[indoline-3,3’-oxindole] derivatives .
Uniqueness
1’-Isobutyryl-1-methylspiro[indoline-3,3’-pyrrolidin]-2-one is unique due to its specific combination of an isobutyryl group and a spirocyclic indoline-pyrrolidine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-methyl-1'-(2-methylpropanoyl)spiro[indole-3,3'-pyrrolidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11(2)14(19)18-9-8-16(10-18)12-6-4-5-7-13(12)17(3)15(16)20/h4-7,11H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRYUGODXCYAPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)C3=CC=CC=C3N(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Amino-1,3,4-oxadiazol-2-yl)-1-[4-(methylsulfonyl)phenyl]pyrrolidin-2-one](/img/structure/B7857587.png)
![1-[7-(2-fluorophenyl)-4-oxo-1H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B7857588.png)
![ethyl 3-[2-(4-chlorophenyl)-5-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]propanoate](/img/structure/B7857594.png)
![(2S)-2-[[2-(4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]propanoic acid](/img/structure/B7857603.png)
![N-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-L-valine](/img/structure/B7857611.png)

![3-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B7857623.png)
![N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide](/img/structure/B7857629.png)
![N-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxamide](/img/structure/B7857638.png)
![N-[6-(3-aminopiperidino)-4-pyrimidinyl]-N,N-dimethylamine](/img/structure/B7857659.png)


